1-(3-Chloroisoquinolin-4-yl)ethanone
Description
1-(3-Chloroisoquinolin-4-yl)ethanone is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a chlorine atom at the 3-position and an acetyl group (ethanone) at the 4-position. Isoquinoline derivatives are renowned for their biological activities, including antimicrobial, anticancer, and antimalarial properties.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-(3-chloroisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)10-9-5-3-2-4-8(9)6-13-11(10)12/h2-6H,1H3 |
InChI Key |
TYYHNHAILCRIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroisoquinolin-4-yl)ethanone typically involves the chlorination of isoquinoline derivatives followed by acylation. One common method includes the reaction of 3-chloroisoquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloroisoquinolin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Chloroisoquinolin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloroisoquinolin-4-yl)ethanone depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(3-Chloroisoquinolin-4-yl)ethanone and Analogues
Key Observations :
- Ring Systems: The isoquinoline core in the target compound offers a fused bicyclic structure, distinct from quinoline derivatives (e.g., ), which may alter π-stacking efficiency and biological target binding.
- Substituent Effects : Chlorine at the 3-position (target compound) versus 7-position () affects electronic distribution and steric hindrance. The acetyl group in the target compound contrasts with chalcone moieties (), which confer extended conjugation and reactivity.
- Crystallography: Variable dihedral angles in 1-(4-chlorophenyl)-3-phenylisoquinoline (21–37°) suggest greater conformational flexibility compared to rigid fused-ring systems .
Table 2: Functional Group Impact on Properties
Key Observations :
- Polarity and Solubility: Hydroxyl () and amino groups () improve water solubility compared to the target compound’s chloro and acetyl substituents.
- Safety Profiles: Compounds like 1-(4-azepan-1-yl-3-fluorophenyl)ethanone () lack classified hazards, suggesting safer handling than halogenated analogues with undefined risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
